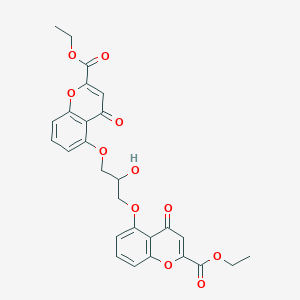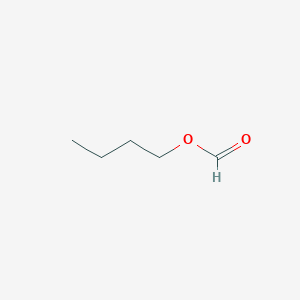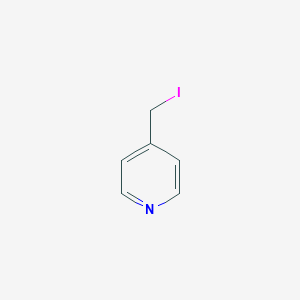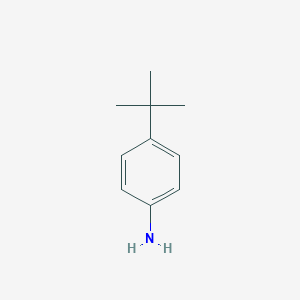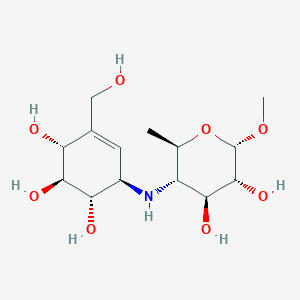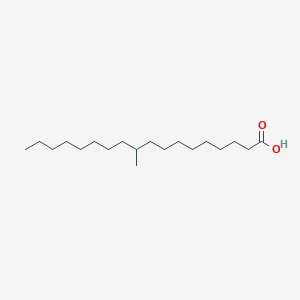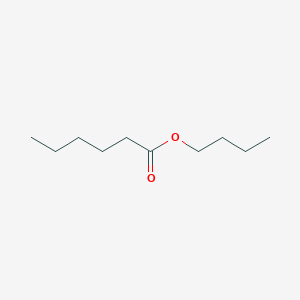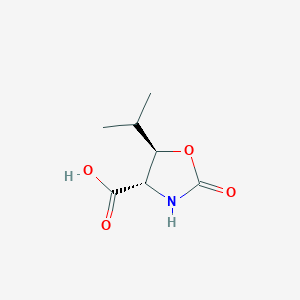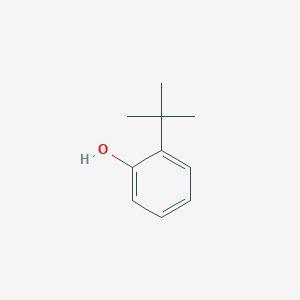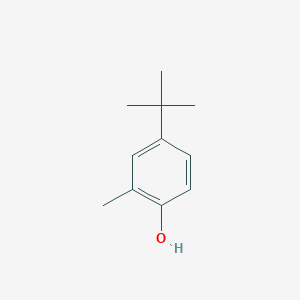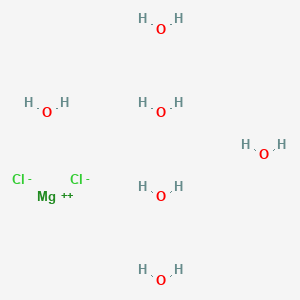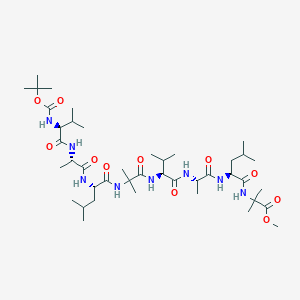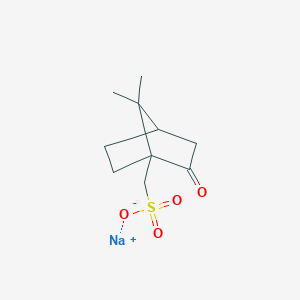
Sodium camphorsulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
樟脑磺酸钠,也称为(+)-10-樟脑磺酸钠,是一种白色结晶粉末,略带苦味。它是樟脑磺酸的钠盐,以其在水和乙醇中的溶解度而闻名。 这种化合物通常用作呼吸和循环兴奋剂,并在医药和工业等各个领域都有应用 .
准备方法
合成路线和反应条件: 樟脑磺酸钠可以通过用硫酸和乙酸酐磺化樟脑来合成。 反应涉及形成樟脑磺酸,然后用氢氧化钠中和生成樟脑磺酸钠 .
工业生产方法: 在工业环境中,樟脑磺酸钠的生产涉及以下步骤:
磺化: 樟脑与硫酸和乙酸酐反应生成樟脑磺酸。
中和: 然后用氢氧化钠中和樟脑磺酸,生成樟脑磺酸钠。
纯化: 用活性炭和过滤来纯化所得溶液,以去除杂质.
化学反应分析
反应类型: 樟脑磺酸钠会发生各种化学反应,包括:
氧化: 它可以被氧化生成樟脑醌。
还原: 它可以被还原生成樟脑。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 常用的还原剂包括氢化铝锂和硼氢化钠。
取代: 常用的亲核试剂包括胺和醇.
主要产物:
氧化: 樟脑醌
还原: 樟脑
取代: 各种樟脑衍生物.
科学研究应用
樟脑磺酸钠在科学研究中具有广泛的应用:
化学: 它用作手性胺和其他阳离子的拆分剂。
生物学: 它用于涉及酶抑制和蛋白质相互作用的研究。
医学: 它用作呼吸和循环兴奋剂,以及治疗眩晕和晕厥。
工业: 它用于合成药物,以及作为各种化学反应的催化剂 .
作用机制
樟脑磺酸钠的作用机制涉及它与中枢神经系统的相互作用。它作为一种兴奋剂,增强呼吸和循环功能。 该化合物通过刺激脑干的呼吸中枢和增加心率和血压来发挥其作用 .
相似化合物的比较
樟脑磺酸钠由于其特定的结构和性质而具有独特性。类似的化合物包括:
樟脑磺酸: 樟脑磺酸钠的母体化合物,用于类似的应用。
苯磺酸钠: 另一种磺酸盐,具有不同的应用和性质。
甲苯磺酸钠: 用于不同的工业应用,但与樟脑磺酸钠共享一些化学性质 .
属性
CAS 编号 |
34850-66-3 |
|---|---|
分子式 |
C10H16NaO4S |
分子量 |
255.29 g/mol |
IUPAC 名称 |
sodium;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate |
InChI |
InChI=1S/C10H16O4S.Na/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;/h7H,3-6H2,1-2H3,(H,12,13,14); |
InChI 键 |
RQBIDHXNCXLZRB-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C.[Na+] |
手性 SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C.[Na+] |
规范 SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.[Na] |
Key on ui other cas no. |
34850-66-3 21791-94-6 |
物理描述 |
Liquid |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of Sodium camphorsulfonate in current research?
A1: this compound is primarily utilized as a chiral resolving agent and as a dopant in the synthesis of conductive polymers. For instance, it is employed in the preparation of Gabexate Mesylate, a pharmaceutical compound [, ]. Furthermore, this compound serves as a dopant in enhancing the electrical conductivity of polypyrrole, a type of conductive polymer [].
Q2: How does the reactor configuration influence the properties of this compound-doped polypyrrole?
A2: Research indicates that employing a three-compartment reactor (3CR) during the electropolymerization of this compound-doped polypyrrole results in superior electrical conductivity and a smoother surface morphology compared to polypyrrole synthesized using a single-compartment reactor (SCR) []. This difference can be attributed to the progressive lowering of electrolyte pH at the anode in the 3CR system, which contrasts with the relatively stable pH observed in the SCR system [].
Q3: Can you elaborate on the analytical methods used to characterize this compound and its related compounds?
A3: Several analytical techniques are employed to characterize this compound and its derivatives. Reversed-phase ion-pair high-performance liquid chromatography (RP-ion pair-HPLC) has been successfully utilized for the determination of Gabexate Mesylate, a compound synthesized using this compound [, , ]. This method provides high sensitivity and selectivity for analyzing Gabexate Mesylate in pharmaceutical formulations [, , ].
Q4: Are there any studies investigating the electrochemical behavior of this compound?
A4: While not directly focusing on this compound, research highlights the electrochemical behavior of aryl olefins in the presence of this compound as a supporting electrolyte []. The study revealed that the choice of supporting electrolyte, including this compound, can significantly impact product distribution during the anodic oxidation of aryl olefins [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


